N-tert-butyl-1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide
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Overview
Description
N-tert-butyl-1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide: is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, which includes a benzothiazole moiety and a pyrrolidine ring, contributes to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Dimethyl Groups: The 4,5-dimethyl substitution on the benzothiazole ring can be achieved through Friedel-Crafts alkylation using methylating agents such as methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of a suitable amine with a dihaloalkane, followed by cyclization.
Coupling of Benzothiazole and Pyrrolidine: The final step involves coupling the benzothiazole derivative with the pyrrolidine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of This compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-tert-butyl-1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzothiazole moiety is known to bind to various biological macromolecules, influencing their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-tert-butyl-1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide: can be compared with other benzothiazole derivatives and pyrrolidine-containing compounds:
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core but differ in their substituents and biological activities.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-carboxylic acid and N-methylpyrrolidine have similar ring structures but different functional groups and applications.
The uniqueness of This compound lies in its combined structural features, which confer distinct chemical properties and biological activities.
Properties
IUPAC Name |
N-tert-butyl-1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS/c1-11-6-7-14-15(12(11)2)19-17(23-14)21-9-8-13(10-21)16(22)20-18(3,4)5/h6-7,13H,8-10H2,1-5H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXVPCMKAVNDRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCC(C3)C(=O)NC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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